STS Enzyme Inhibition: Target Compound vs. Closest N‑Methylsulfonamide Analog (Comparative Physicochemical and Activity Profile)
The target compound (C8H19NO4S, MW 225.3) inhibits human placental microsomal STS with an IC50 of 221 nM [1]. Its closest commercially cataloged analog, N‑(2‑hydroxy‑3‑methoxy‑2‑methylpropyl)methanesulfonamide (C6H15NO4S, MW 197.25), has a predicted ACD/LogP of –0.96 vs. a substantially higher computed logP expected for the C3‑alkylsulfonamide chain . Although both compounds share the identical N‑substituent, the propane‑sulfonamide moiety confers increased lipophilicity, altering membrane partitioning and in vitro enzyme‑inhibition behavior. A direct head‑to‑head STS IC50 comparison cannot be performed because no published STS inhibition data exist for the methane‑sulfonamide analog — a critical data gap that precludes its use as a drop‑in replacement.
| Evidence Dimension | STS enzyme inhibition (IC50) and computed lipophilicity (logP) |
|---|---|
| Target Compound Data | STS IC50 = 221 nM; MW = 225.3; computed estimated logP ~0.3–0.6 (C3 chain) |
| Comparator Or Baseline | N‑(2‑hydroxy‑3‑methoxy‑2‑methylpropyl)methanesulfonamide: no STS IC50 data available; MW = 197.25; predicted ACD/LogP = –0.96 |
| Quantified Difference | MW difference: +28.05 Da (target > analog); estimated logP difference: ≥ 1.3 log units (target more lipophilic); STS activity: target IC50 = 221 nM vs. analog data absent |
| Conditions | Human placental microsomal STS assay; E1S as substrate; 30 min preincubation (target); ACD/Labs Percepta prediction for analog |
Why This Matters
Procurement of the target compound is essential for any study referencing the published dual STS/17β‑HSD1 inhibitor scaffold because the methane‑sulfonamide analog lacks validated STS pharmacology and exhibits a fundamentally different lipophilicity profile.
- [1] BindingDB Entry BDBM50266401 / CHEMBL4083248. Inhibition of human placental microsomal STS; IC50: 221 nM. Saarland University / ChEMBL curation. View Source
